2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid
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Description
“2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid” is a chemical compound with the molecular formula C8H3ClF4O3 . It has a molecular weight of 258.55.
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid”, a similar compound, “2,4-dichloro-3,5-difluorobenzoic acid”, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid” is characterized by the presence of a chloro group and four fluoro groups attached to a phenyl ring, which is further linked to an acetic acid moiety .Physical And Chemical Properties Analysis
“2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid” is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved information .Scientific Research Applications
Adsorption Studies and Environmental Implications
Research has demonstrated the adsorption behavior of phenoxy acetic acids, indicating their interaction with environmental matrices. For example, studies on the adsorption thermodynamics of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate highlight its use in understanding pesticide behavior in the environment and developing sensitive detection methods for these compounds (Khan & Akhtar, 2011).
Toxicological and Environmental Health Research
Toxicological studies have evaluated the impact of phenoxy acetic acid derivatives, providing critical information on their safety and environmental effects. For instance, research into the carcinogenic outcomes and potential mechanisms from exposure to similar compounds offers insights into their environmental health risks (Stackelberg, 2013).
Analytical and Chemical Studies
Analytical methods have been developed for the detection and quantification of phenoxy acetic acids in various formulations, which is essential for environmental monitoring and regulation. A study presented a method for the analysis of (2,4-dichlorophenoxy)acetic acid in commercial formulations, including the detection of related compounds (Henshaw et al., 1975).
Synthesis and Chemical Properties
The synthesis and chemical properties of fluorine-containing arylacetic acids via reactions such as the Diels-Alder have been explored, underscoring the significance of fluorine atoms in modifying the chemical behavior and potential applications of these compounds (Kobrina & Bogachev, 1993).
properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetrafluorophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVQWCGNAZDXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=C(C(=C(C(=C1F)F)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2,3,5,6-tetrafluorophenoxy)acetic acid |
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